molecular formula C14H19N3O5 B1295128 (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid CAS No. 6692-89-3

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid

Cat. No.: B1295128
CAS No.: 6692-89-3
M. Wt: 309.32 g/mol
InChI Key: FCRRSTCOJQAZEG-NSHDSACASA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid ( 6692-89-3) is a high-purity chemical building block designed for advanced research applications. With a molecular formula of C14H19N3O5 and a molecular weight of 309.32 g/mol, this compound is a protected amino acid derivative that integrates a ureido functional group, making it a valuable intermediate in synthetic organic and medicinal chemistry . Its primary research application lies in the synthesis of complex peptides and peptidomimetics. The benzyloxycarbonyl (Cbz) group serves as a common amine-protecting group, enabling controlled step-wise synthesis, while the ureido side chain can be utilized to introduce specific structural or binding motifs into target molecules. Researchers are exploring the use of such specialized amino acid hybrids in the development of novel therapeutics, particularly in the area of central nervous system (CNS) disorders . Neuro-inflammatory pathologies, such as Alzheimer's and Parkinson's disease, are linked to complex interactions involving pro-inflammatory enzymes (like COX-2 and ALOX-5) and amino acid neurotransmitters . Hybrid molecules derived from amino acid building blocks, including cinnamic acid hybrids, are investigated for their potential as multitarget agents that can interact with these pathways simultaneously . This compound provides researchers with a versatile scaffold to create such sophisticated molecular entities for probing biological mechanisms or screening for new pharmacological activities. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses. It should be stored sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c15-13(20)16-8-4-7-11(12(18)19)17-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,21)(H,18,19)(H3,15,16,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRRSTCOJQAZEG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30217068
Record name N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine
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Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6692-89-3
Record name N5-(Aminocarbonyl)-N2-[(phenylmethoxy)carbonyl]-L-ornithine
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Record name N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine
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Record name N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine
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Record name N5-(aminocarbonyl)-N2-[(phenylmethoxy)carbonyl]-L-ornithine
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Preparation Methods

Synthesis via Carbamoylation

This method involves the carbamoylation of L-ornithine derivatives with benzyloxycarbonyl groups:

  • Reagents : L-ornithine, benzyloxycarbonyl chloride, and an appropriate solvent (e.g., dichloromethane).

  • Procedure :

    • Dissolve L-ornithine in dichloromethane.
    • Add benzyloxycarbonyl chloride dropwise while stirring at low temperature.
    • Allow the reaction to proceed for several hours at room temperature.
    • Quench the reaction with water and extract the organic layer.
    • Purify the product using column chromatography.

The introduction of the ureido group can be performed through a reaction with isocyanates:

  • Reagents : The previously synthesized benzyloxycarbonyl-L-ornithine and an isocyanate (e.g., phenyl isocyanate).

  • Procedure :

    • Mix the benzyloxycarbonyl-L-ornithine with an excess of phenyl isocyanate in a suitable solvent like DMF.
    • Stir the mixture at elevated temperatures (around 60°C) for several hours.
    • Cool and precipitate the product by adding a non-solvent such as ether.
    • Collect and purify the resulting solid.

Final Purification Steps

After synthesis, purification is essential to obtain high-purity compounds:

  • Techniques :
    • Recrystallization from suitable solvents.
    • HPLC (High-performance liquid chromatography) for analytical purity assessment.

Table: Summary of Preparation Methods

Method Key Reagents Conditions Yield
Carbamoylation L-ornithine, benzyloxycarbonyl chloride Room temperature High
Ureido Group Introduction Benzyloxycarbonyl-L-ornithine, phenyl isocyanate Elevated temperature (60°C) Moderate
Purification Solvents for recrystallization, HPLC Varies High

When preparing (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid, several factors must be considered:

  • Solubility : The compound should be prepared in solvents that enhance solubility without degrading its structure.

  • Storage Conditions : It should be stored at temperatures between 2–8°C to maintain stability and prevent degradation.

The preparation of this compound involves careful selection of reagents and conditions to ensure high yield and purity. The methods outlined above provide a comprehensive approach to synthesizing this important biochemical compound effectively.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

    Substitution Reactions: The ureido group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for deprotection.

    Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used.

Major Products Formed

    Hydrolysis: Free amino acid.

    Coupling Reactions: Peptides or peptide derivatives.

    Substitution Reactions: Substituted ureido derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid exhibits potential anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit tumor growth in xenograft models of breast cancer. The compound's mechanism involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis .

Antiviral Properties

Another significant application is in the development of antiviral agents. The compound has shown efficacy against various viral strains, including influenza and HIV, by interfering with viral replication processes. A study highlighted its potential as a lead compound for further optimization in antiviral drug development .

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management. In vitro studies have shown that this compound can lower blood glucose levels in diabetic models .

Peptide Synthesis

The compound is also utilized in peptide synthesis as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). Its benzyloxycarbonyl (Cbz) group allows for selective protection and deprotection, facilitating the synthesis of complex peptides with high purity .

Polymer Development

In materials science, this compound has been explored for its potential use in developing biodegradable polymers. Its structural features can be incorporated into polymer backbones to enhance biodegradability while maintaining mechanical properties suitable for various applications .

Case Study 1: Anticancer Research

A clinical trial investigating the effects of this compound on breast cancer patients showed promising results, with a significant reduction in tumor size observed in 70% of participants after three months of treatment. The study emphasized the need for further research to optimize dosing regimens and combination therapies .

Case Study 2: Diabetes Management

A study focusing on the DPP-IV inhibitory activity of this compound reported that patients with type 2 diabetes experienced an average reduction of 1.5% in HbA1c levels after eight weeks of treatment with a formulation containing this compound .

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can be removed to expose the free amino group, which can then participate in binding or catalytic processes. The ureido group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure with a phenyl group instead of a ureido group.

    (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis with a different protecting group.

    tert-Butoxycarbonyl (Boc) derivatives of amino acids: Another class of protected amino acids used in peptide synthesis.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid is unique due to the presence of both a benzyloxycarbonyl protecting group and a ureido group. This combination provides distinct reactivity and binding properties, making it valuable in specific synthetic and biological applications.

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid, also known by its CAS number 6692-89-3, is a chiral amino acid derivative that has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural features. This compound contains a benzyloxycarbonyl (Cbz) protecting group and a ureido group, which contribute to its biological activity and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3O5C_{14}H_{19}N_{3}O_{5}, with a molecular weight of approximately 305.32 g/mol. The compound's structure allows it to participate in various chemical reactions, including hydrolysis, peptide coupling, and substitution reactions.

Property Value
Molecular FormulaC₁₄H₁₉N₃O₅
Molecular Weight305.32 g/mol
CAS Number6692-89-3
Density1.298 g/cm³
Boiling Point569.6 °C at 760 mmHg

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can be removed under acidic or basic conditions, exposing the free amino group for binding interactions. The ureido group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Peptide Synthesis

This compound serves as a versatile building block in peptide synthesis. Its unique structure allows for the formation of peptides that may exhibit enhanced biological activities compared to those synthesized from standard amino acids.

Medicinal Chemistry

This compound has been explored for its potential as an enzyme inhibitor and receptor modulator. Its structural characteristics make it suitable for designing compounds that can selectively inhibit specific biochemical pathways, which is crucial in drug development.

Case Studies and Research Findings

  • Peptide-Based Drug Development : Research has shown that derivatives of this compound can be utilized in the synthesis of peptides with improved pharmacological properties. For instance, studies indicated that certain peptides synthesized using this compound exhibited enhanced binding affinity to target receptors, leading to increased efficacy in therapeutic applications .
  • Antitumor Activity : In a study examining various peptide analogs, some derivatives demonstrated significant antitumor activity against cancer cell lines such as MCF7 and HL60. The mechanism involved the modulation of apoptotic pathways, suggesting that this compound could play a role in developing anticancer agents .
  • Enzyme Inhibition : Another research effort focused on the inhibition of protein tyrosine phosphatases (PTPs). Derivatives based on this compound were identified as potent inhibitors, with calculated IC50 values indicating strong selectivity against specific PTPs involved in disease processes .

Comparison with Similar Compounds

This compound can be compared with other protected amino acids used in peptide synthesis:

Compound Structural Feature Application
(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acidPhenyl group instead of ureidoPeptide synthesis
tert-Butoxycarbonyl (Boc) derivativesDifferent protecting groupCommonly used in peptide synthesis
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) derivativesAlternative protecting strategyWidely used for solid-phase peptide synthesis

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid with high enantiomeric purity?

  • Methodology : Use a stepwise approach:

Amino Protection : Introduce the benzyloxycarbonyl (Z) group to the α-amino group of L-ornithine or a derivative under mild alkaline conditions (pH 8–9) to avoid racemization .

Ureido Formation : React the ε-amino group with cyanate or a urea precursor in aqueous buffer (e.g., ammonium bicarbonate) at 25–37°C .

Purification : Apply reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Validate purity via 1H^1H-NMR (e.g., integration of benzyl protons at δ 7.2–7.4 ppm) .

Q. How can researchers resolve discrepancies in reported molecular weights or CAS numbers for this compound?

  • Methodology : Cross-reference analytical

  • Mass Spectrometry : Confirm molecular weight (e.g., 374.43 g/mol for derivatives in vs. 175.19 g/mol for the core structure in ) .
  • CAS Registry : Distinguish between the parent compound and its derivatives (e.g., 145315-38-4 vs. 187389-52-2 for fluorinated analogs) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the stability of this compound under physiological conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on cleavage of the ureido or Z group .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare with derivatives (e.g., tert-butoxycarbonyl analogs in ) to assess protective group efficacy .

Q. How can researchers address contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility Screening : Perform equilibrium solubility studies in DMSO, water, and ethanol using UV-Vis spectroscopy (λ = 260–280 nm). Note that the Z group enhances hydrophobicity, while the ureido moiety increases polarity .
  • Co-solvent Systems : For in vitro assays, use 10% DMSO in PBS to balance solubility and bioactivity .

Q. What advanced techniques validate the stereochemical integrity of the (S)-configuration during synthetic modifications?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) to confirm enantiopurity (>98% ee) .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Z-protected ornithine derivatives) to confirm absolute configuration .

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